molecular formula C14H14N6O4S B2408389 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide CAS No. 1795413-82-9

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2408389
CAS No.: 1795413-82-9
M. Wt: 362.36
InChI Key: QYBBDXUMRDCYOJ-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including isoxazole, thiadiazole, and oxazole rings. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation: The 3,5-dimethylisoxazole is then acylated with an appropriate acyl chloride to form the acetamido derivative.

    Thiadiazole Ring Formation: The acetamido derivative is reacted with thiosemicarbazide under cyclization conditions to form the thiadiazole ring.

    Oxazole Ring Formation: Finally, the compound is subjected to cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and carboxamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including bacterial infections and cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
  • 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
  • 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of isoxazole, thiadiazole, and oxazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-6-9(7(2)24-20-6)4-11(21)16-13-15-10(5-23-13)12(22)17-14-19-18-8(3)25-14/h5H,4H2,1-3H3,(H,15,16,21)(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBDXUMRDCYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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